

Application Notes and Protocols for Lipid Nanoparticle-Mediated siRNA Delivery

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Compound of Interest

Compound Name: **DLC27-14**

Cat. No.: **B15564782**

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Disclaimer: The specific designation "**DLC27-14**" did not correspond to a commercially available or widely documented transfection reagent in the conducted search. Therefore, this document provides a representative application note and protocol for siRNA delivery using a lipid nanoparticle (LNP) formulation, a leading technology for this purpose. The methodologies and data presented are based on established principles and components commonly used in LNP-based siRNA transfection.

Introduction

Small interfering RNA (siRNA) offers a powerful tool for transiently silencing gene expression in a sequence-specific manner, enabling functional genomic studies and holding immense therapeutic potential. The primary challenge in harnessing siRNA technology is its efficient and safe delivery into the cytoplasm of target cells. Lipid nanoparticles (LNPs) have emerged as a highly effective and clinically validated platform for siRNA delivery. These formulations protect the siRNA from degradation, facilitate cellular uptake, and promote endosomal escape to release the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).

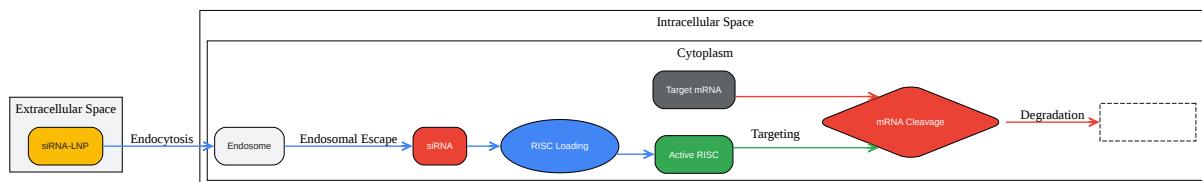
This document outlines the principles, protocols, and expected outcomes for the transfection of siRNA using a model LNP formulation.

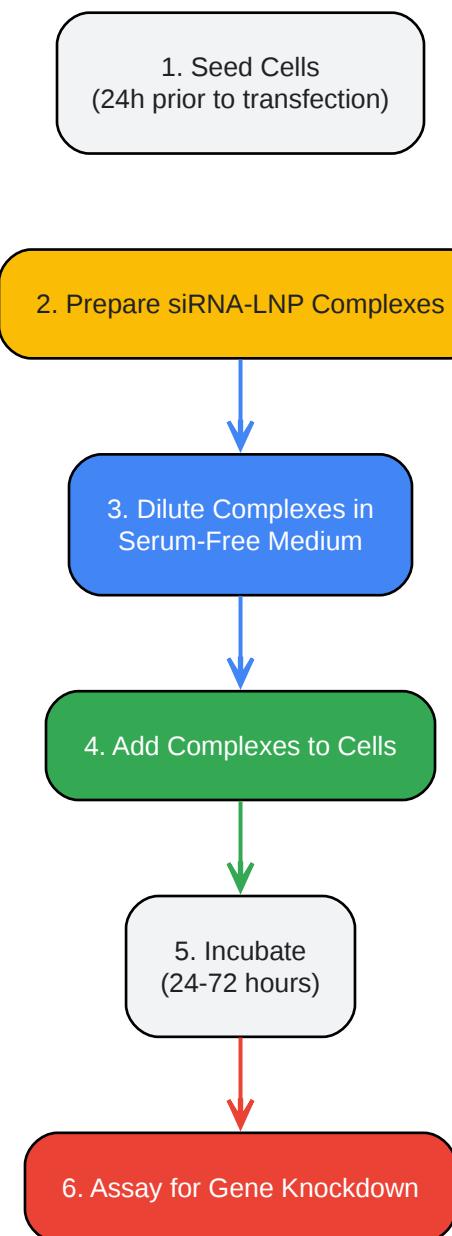
Mechanism of Action: RNA Interference

The delivery of siRNA via LNPs initiates a cascade of intracellular events culminating in the targeted degradation of messenger RNA (mRNA).

- Cellular Uptake: LNPs are typically taken up by cells through endocytosis.
- Endosomal Escape: The acidic environment of the endosome is thought to trigger a change in the charge of the ionizable lipids within the LNP, facilitating the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm.
- RISC Loading: In the cytoplasm, the double-stranded siRNA is recognized and loaded into the RNA-induced silencing complex (RISC).
- Strand Separation: The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand remains associated with the RISC.
- Target Recognition and Cleavage: The guide strand directs the RISC to the target mRNA sequence. The Argonaute-2 (Ago2) protein within the RISC then cleaves the mRNA, leading to its degradation.
- Gene Silencing: The degradation of the target mRNA prevents its translation into protein, resulting in the silencing of the specific gene.

Below is a diagram illustrating the RNA interference (RNAi) pathway.





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